

In-Depth Technical Guide: Physicochemical Properties of H-Ala-Hyp-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Ala-Hyp-OH**

Cat. No.: **B12385166**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-Hyp-OH, or Alanyl-hydroxyproline, is a dipeptide composed of the amino acids alanine and hydroxyproline. As a fragment of collagen, the most abundant protein in mammals, this dipeptide is of significant interest in the fields of biochemistry, pharmacology, and cosmetics. Understanding its physicochemical properties is fundamental to elucidating its biological functions, developing potential therapeutic applications, and formulating stable and effective products. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **H-Ala-Hyp-OH**, outlines detailed experimental protocols for their determination, and explores its potential biological significance.

Physicochemical Properties

The physicochemical properties of **H-Ala-Hyp-OH** determine its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific dipeptide is limited in publicly available literature, a combination of computed data and extrapolated experimental values provides a solid foundation for its characterization.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **H-Ala-Hyp-OH**. It is important to note that a majority of the available quantitative data is computationally derived.

Property	Value	Data Type	Source
Molecular Formula	C ₈ H ₁₄ N ₂ O ₄	-	PubChem
Molecular Weight	202.21 g/mol	Computed	PubChem
IUPAC Name	(2S,4R)-1-[(2S)-2-aminopropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid	-	PubChem
Synonyms	Alanyl-hydroxyproline, Ala-Hyp, Dipeptide-8	-	PubChem
Physical Description	Solid	Experimental	Human Metabolome Database (HMDB)
XLogP3	-3.7	Computed	PubChem
Hydrogen Bond Donor Count	3	Computed	PubChem
Hydrogen Bond Acceptor Count	5	Computed	PubChem
Rotatable Bond Count	2	Computed	PubChem
Exact Mass	202.09535693 Da	Computed	PubChem
pKa	Not available	-	-
Aqueous Solubility	Not available	-	-
Melting Point	Not available	-	-

Experimental Protocols

Precise experimental determination of the physicochemical properties of **H-Ala-Hyp-OH** is crucial for its application in research and development. The following sections detail standardized protocols for measuring key parameters.

Determination of pKa by Capillary Electrophoresis

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity.

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of **H-Ala-Hyp-OH** in deionized water.
 - Prepare a series of background electrolytes (BGEs) with varying pH values, covering the expected pKa range. The ionic strength of the BGEs should be kept constant.
- Capillary Electrophoresis (CE) Analysis:
 - Condition a new capillary with 1 M NaOH, followed by deionized water, and finally the running BGE.
 - Inject the **H-Ala-Hyp-OH** sample into the capillary.
 - Apply a voltage and record the electrophoretic mobility of the dipeptide at each pH.
- Data Analysis:
 - Plot the effective electrophoretic mobility versus the pH of the BGE.
 - Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa value of the ionizable group.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a key determinant of a compound's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

- Sample Preparation:
 - Add an excess amount of solid **H-Ala-Hyp-OH** to a known volume of deionized water in a sealed vial.
- Equilibration:
 - Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis:
 - After equilibration, allow the undissolved solid to settle.
 - Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
 - Determine the concentration of **H-Ala-Hyp-OH** in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
- Calculation:
 - The determined concentration represents the equilibrium solubility of **H-Ala-Hyp-OH** in water at the specified temperature.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. For peptides that may decompose upon heating, fast scanning calorimetry (FSC) is a preferred method.

Methodology:

- Sample Preparation:
 - Accurately weigh a small amount of **H-Ala-Hyp-OH** into a DSC pan.

- DSC Analysis:
 - Place the sample pan and a reference pan in the DSC instrument.
 - Heat the sample at a controlled rate (e.g., 10 °C/min). For FSC, much higher heating rates are used to outrun decomposition.
 - Record the heat flow as a function of temperature.
- Data Analysis:
 - The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

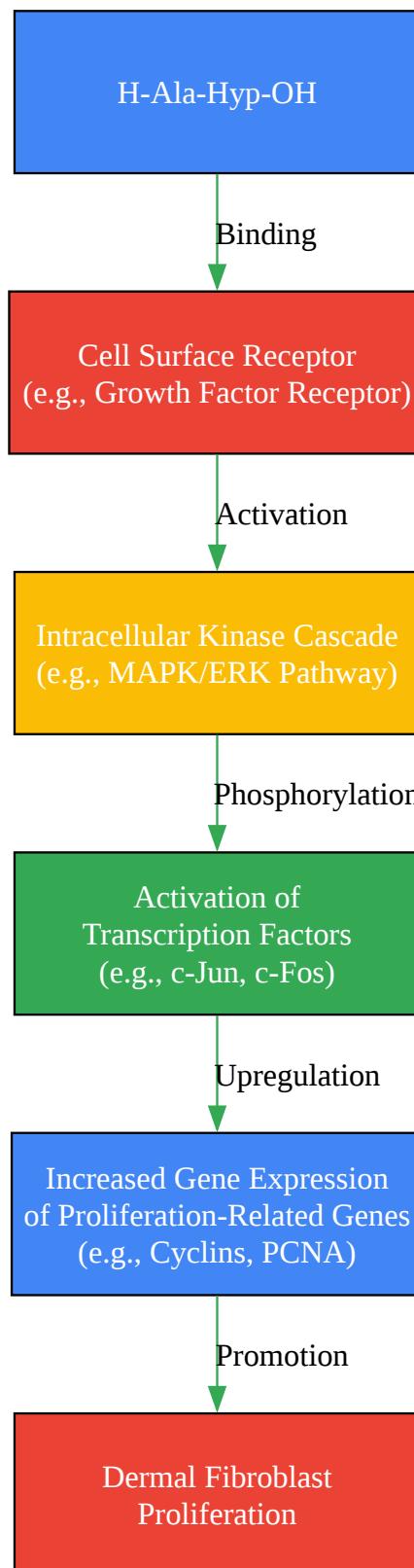
Synthesis and Purification

The chemical synthesis of **H-Ala-Hyp-OH** is typically achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for preparing peptides.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the synthesis of **H-Ala-Hyp-OH** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

[Click to download full resolution via product page](#)


Caption: Solid-Phase Peptide Synthesis Workflow for **H-Ala-Hyp-OH**.

Potential Biological Activity and Signaling

While direct studies on the biological activity of **H-Ala-Hyp-OH** are limited, research on related hydroxyproline-containing peptides provides valuable insights. For instance, the tripeptide Ala-Hyp-Gly has been shown to promote cell proliferation in dermal fibroblasts. This suggests that **H-Ala-Hyp-OH** may play a role in skin homeostasis and wound healing.

Hypothetical Signaling Pathway

Based on the known effects of similar peptides, a hypothetical signaling pathway for **H-Ala-Hyp-OH** in dermal fibroblasts can be proposed. It is postulated that the dipeptide may interact with cell surface receptors, leading to the activation of intracellular signaling cascades that promote cell growth and proliferation.

[Click to download full resolution via product page](#)

Caption: Hypothetical Signaling Pathway of **H-Ala-Hyp-OH** in Dermal Fibroblasts.

Conclusion

H-Ala-Hyp-OH is a dipeptide with significant potential in various scientific and industrial applications. This technical guide has provided a summary of its known physicochemical properties, detailed experimental protocols for their determination, a workflow for its synthesis, and a plausible hypothesis for its biological activity. Further experimental investigation is warranted to fully elucidate the properties and functions of this intriguing molecule, which will undoubtedly pave the way for its future applications in drug development and cosmetic science.

- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of H-Ala-Hyp-OH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12385166#what-are-the-physicochemical-properties-of-h-ala-hyp-oh\]](https://www.benchchem.com/product/b12385166#what-are-the-physicochemical-properties-of-h-ala-hyp-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com